(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Description
This compound is a structurally complex molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine ring fused to a 1,4-diazepane moiety, linked via a methanone bridge to a 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its likely relevance in medicinal chemistry, such as antifungal or anticancer applications .
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O2/c1-27-19(14-18(25-27)16-5-3-6-17(13-16)32-2)22(31)29-10-4-9-28(11-12-29)21-8-7-20-24-23-15-30(20)26-21/h3,5-8,13-15H,4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSGIKUJULLWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. They are known to interact with different target receptors, making them potentially useful in drug design, discovery, and development.
Mode of Action
Compounds with similar structures have been reported to exhibit their effects through specific interactions with different target receptors. For instance, some triazoloquinazoline derivatives have been reported to inhibit the c-Met and VEGFR-2 kinases, which are involved in cancer progression.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Biological Activity
The compound (4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article examines its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.45 g/mol. The structure includes a triazolo-pyridazine moiety linked to a diazepane and a pyrazole , which is significant for its biological properties.
Antiproliferative Effects
Recent studies have shown that compounds structurally related to the target molecule exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 4q , a derivative featuring a similar scaffold, demonstrated IC50 values of 0.008 μM against A549 (lung adenocarcinoma), 0.014 μM against SGC-7901 (gastric adenocarcinoma), and 0.012 μM against HT-1080 (fibrosarcoma) cells . This suggests that our compound may possess comparable or superior activity.
The mechanism by which these compounds exert their antiproliferative effects primarily involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase:
- Immunofluorescence assays indicated that compounds like 4q significantly affect microtubule organization, which is crucial for mitosis .
Study 1: Synthesis and Evaluation of Triazolo-Pyridazine Derivatives
A study synthesized various derivatives of triazolo-pyridazine and evaluated their biological activity. Among these, derivatives similar to our compound showed promising results in inhibiting cancer cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | SGC-7901 | 0.014 |
| 4q | HT-1080 | 0.012 |
This data underscores the potential efficacy of our target compound in cancer therapy .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazolo-pyridazine derivatives revealed that modifications to the substituents on the aromatic rings significantly influenced biological activity:
Comparison with Similar Compounds
Key Structural Features for Comparison :
- Heterocyclic Core : Triazole, pyridazine, pyrazole, and diazepane rings.
- Substituents : Methoxyphenyl groups, methyl substituents.
- Synthetic Routes : Multi-component reactions, cyclization strategies.
Key Observations :
- The 1,4-diazepane ring introduces conformational flexibility, which may improve target engagement compared to rigid frameworks like pyranopyrazoles .
- Methoxyphenyl groups are conserved across analogs, suggesting a role in lipophilicity and membrane penetration .
Physicochemical Properties
- Molecular Weight : Estimated >500 g/mol (based on structural complexity), likely reducing oral bioavailability compared to smaller analogs (e.g., compound 7a in ).
- Solubility: The diazepane and methanone bridge may improve aqueous solubility relative to purely aromatic analogs (e.g., thiadiazoles in ).
Q & A
Q. What are the optimal synthetic routes for constructing the triazolopyridazine core in this compound?
The triazolopyridazine core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. For example, a THF/water solvent system with copper sulfate and sodium ascorbate at 50°C for 16 hours yields the triazole ring with 61% efficiency after column chromatography purification . Alternative routes involve cyclocondensation of hydrazine derivatives with carbonyl precursors, as demonstrated in the synthesis of similar triazolopyridazine hybrids .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- 1H NMR and IR spectroscopy : Essential for verifying functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole C-H stretching at ~3100 cm⁻¹) .
- High-performance liquid chromatography (HPLC) : Used to confirm purity (>95%) and detect side products like unreacted pyrazole precursors .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N ratios) .
Q. How does the methoxyphenyl substituent influence the compound’s physicochemical properties?
The 3-methoxyphenyl group enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking interactions in the pyrazole ring, as shown in comparative studies of analogs with varying aryl substituents. This moiety also increases metabolic stability in microsomal assays .
Advanced Research Questions
Q. What experimental design strategies mitigate regioselectivity challenges during triazole formation?
Regioselectivity in triazole synthesis is controlled by steric and electronic factors. For example, using bulky azide precursors (e.g., 1-benzyl-5-methylpyrazole) directs cycloaddition to the less hindered position, achieving >90% regioselectivity. Kinetic studies in THF at 50°C further optimize reaction trajectories .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
Contradictions arise from tautomerism or solvent effects. For instance, pyrazole NH protons may appear as broad singlets in DMSO-d₆ but vanish in CDCl₃. Cross-validating with 2D NMR (e.g., HSQC, HMBC) and X-ray crystallography resolves ambiguities, as demonstrated in triazolopyridazine analogs .
Q. What in silico approaches predict the compound’s interaction with biological targets like 14-α-demethylase?
Molecular docking (AutoDock Vina) using the 3LD6 PDB structure identifies key binding residues (e.g., His310, Leu376). Free energy calculations (MM-GBSA) suggest strong hydrogen bonding with the triazole nitrogen (-6.8 kcal/mol affinity), aligning with antifungal activity trends .
Q. How do solvent and catalyst choices impact scalability in multi-step syntheses?
Polar aprotic solvents (e.g., DMF) improve diastereomeric purity in diazepane ring formation but require stringent drying. Heterogeneous catalysts (e.g., Cu/Al₂O₃) enhance recyclability in CuAAC steps, reducing copper contamination to <10 ppm .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
